molecular formula C20H14N2O2 B11985018 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid

9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid

Cat. No.: B11985018
M. Wt: 314.3 g/mol
InChI Key: JNWWFIDVMJSPOV-QOCHGBHMSA-N
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Description

9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a phenyl-hydrazono group and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid typically involves the reaction of fluorene derivatives with phenylhydrazine under controlled conditions. One common method includes the condensation of 9H-fluorene-2-carboxylic acid with phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

  • 9-(Phenyl-hydrazono)-9H-fluorene-2,7-disulfonic acid bis-(2-chloro-phenyl) ester
  • 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid

Comparison: Compared to its analogs, 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

(9Z)-9-(phenylhydrazinylidene)fluorene-2-carboxylic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)13-10-11-16-15-8-4-5-9-17(15)19(18(16)12-13)22-21-14-6-2-1-3-7-14/h1-12,21H,(H,23,24)/b22-19-

InChI Key

JNWWFIDVMJSPOV-QOCHGBHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)O

Origin of Product

United States

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